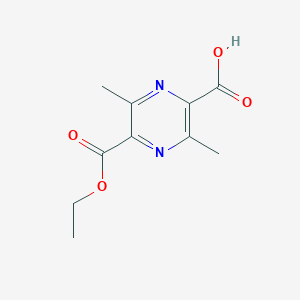

5-(Ethoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid

Description

Properties

IUPAC Name |

5-ethoxycarbonyl-3,6-dimethylpyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-4-16-10(15)8-6(3)11-7(9(13)14)5(2)12-8/h4H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZELAMRQJLNDOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(N=C1C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hypothetical Reaction Pathway

-

Precursor Design : Start with 3,6-dimethylpyrazine-2-ethoxycarbonyl, where the ethoxycarbonyl group is introduced via esterification prior to oxidation.

-

Oxidation Conditions : Subject the precursor to catalytic oxidation using the MnO₂-V₂O₅-Al₂O₃ system at 210–250°C. The carboxylic acid group forms at the 2-position, retaining the ethoxycarbonyl and methyl substituents.

-

Workup : Concentrate the reaction mixture, acidify to pH 3, and isolate the product via crystallization.

Key Parameters from Analogous Reactions

| Parameter | Value | Source |

|---|---|---|

| Catalyst Composition | MnO₂ (11.5%), V₂O₅ (9.8%), Al₂O₃ (78.7%) | |

| Temperature Range | 210–250°C | |

| Oxidation Agent | Atmospheric air (500 L/h) | |

| Yield | 58.3–69.7% (for related compound) |

Multi-Step Esterification and Functionalization

Another approach involves sequential functionalization of a pyrazine carboxylic acid. For example, 3,6-dimethylpyrazine-2-carboxylic acid could serve as a starting material, with the ethoxycarbonyl group introduced via esterification.

Esterification Protocol

-

Substrate Activation : Convert 3,6-dimethylpyrazine-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).

-

Ethoxycarbonyl Introduction : React the acid chloride with ethanol in the presence of a base (e.g., pyridine) to form the ethoxycarbonyl ester.

-

Purification : Isolate the product via column chromatography or recrystallization.

This method parallels the synthesis of pyrazine-2-carboxylic acid derivatives using coupling agents like T3P (propyl phosphonic anhydride). While T3P is typically employed for amide bond formation, its reactivity with alcohols under basic conditions could facilitate esterification.

One-Pot Multi-Component Assembly

The one-pot synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles using betaine and guanidine carbonate catalysts highlights the potential for tandem reactions in heterocyclic chemistry. Adapting this strategy for pyrazine derivatives could involve:

-

Cyclocondensation : Combine ethyl glyoxalate, malononitrile, and a methylamine derivative to form the pyrazine ring.

-

In Situ Functionalization : Introduce methyl groups via alkylation agents (e.g., methyl iodide) under basic conditions.

-

Oxidation : Convert a methyl group to the carboxylic acid using KMnO₄ or catalytic oxidation.

Challenges and Optimization Considerations

-

Regioselectivity : Ensuring correct substituent placement on the pyrazine ring requires careful control of reaction conditions. For example, the position of the ethoxycarbonyl group may influence the oxidation kinetics during catalytic steps.

-

Catalyst Efficiency : The MnO₂-V₂O₅-Al₂O₃ system’s performance may vary with substrate bulkiness. Modifying catalyst ratios or incorporating promoters (e.g., CeO₂) could enhance activity.

-

Yield Improvement : Multi-step sequences often suffer from cumulative yield losses. Telescoping steps (e.g., in situ esterification post-oxidation) might mitigate this.

Analytical and Spectroscopic Validation

Successful synthesis necessitates rigorous characterization:

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the ethoxycarbonyl group under basic conditions.

Major Products Formed

Oxidation: Carboxylate salts.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

5-(Ethoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized in the construction of complex molecules, particularly in pharmaceutical chemistry. Its ability to participate in various chemical reactions enhances its utility.

Case Study: Synthesis of Pyrazine Derivatives

Research has demonstrated that this compound can be used to synthesize various pyrazine derivatives that exhibit biological activity. For instance, derivatives synthesized from this compound have shown promise as potential anti-cancer agents due to their ability to inhibit specific cancer cell lines.

Biological Applications

The compound has been investigated for its biological properties, particularly as a precursor for developing enzyme inhibitors and receptor ligands.

Case Study: Enzyme Inhibition

In a study published in Journal of Medicinal Chemistry, derivatives of 5-(Ethoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid were synthesized and tested against certain enzymes implicated in metabolic diseases. The results indicated significant inhibition rates, suggesting potential therapeutic applications.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features allow for modifications that can enhance pharmacological properties.

Case Study: Drug Development

A notable study evaluated the efficacy of compounds derived from 5-(Ethoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid against bacterial infections. The synthesized compounds exhibited antimicrobial activity, indicating their potential use as new antibiotics.

Mechanism of Action

The mechanism of action of 5-(Ethoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein conformation and activity. The ethoxycarbonyl group can also participate in hydrophobic interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

The compound’s structural analogs can be categorized based on substituent patterns, functional groups, and biological relevance. Below is a detailed comparison:

Methyl-Substituted Pyrazinecarboxylic Acids

- 3,6-Dimethylpyrazine-2-carboxylic acid (CAS 2435-46-3): Lacks the ethoxycarbonyl group at position 3. This compound is a known metabolite of 2,3,5-trimethylpyrazine in humans and has been detected in urine samples after coffee consumption. Its absence of the ethoxycarbonyl group reduces steric hindrance and alters solubility compared to the target compound .

- 3,5-Dimethylpyrazine-2-carboxylic acid (CAS 946493-27-2) : Features methyl groups at positions 3 and 5 instead of 3 and 4. This positional isomerism significantly impacts its metabolic pathways and interaction with enzymes, as evidenced by its lower urinary concentration compared to 3,6-dimethyl analogs .

Ethoxycarbonyl-Substituted Pyrazines

- Ethyl 3,6-dichloro-5-methylpyrazine-2-carboxylate (CAS 2411634-87-0) : Replaces methyl groups at positions 3 and 6 with chlorine atoms. The electron-withdrawing Cl substituents increase electrophilicity at the pyrazine ring, enhancing reactivity in cross-coupling reactions compared to the methyl-substituted target compound .

- Ethyl 6-chloropyrazine-2-carboxylate (CAS 161611-46-7) : Contains a single chlorine substituent at position 5. The lack of methyl groups simplifies its synthesis but reduces steric stabilization, making it less suitable for applications requiring regioselective modifications .

Functional Group Variations

- The pyridine ring’s lower basicity compared to pyrazine influences its solubility and binding affinity in biological systems .

- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: A pyrazole analog with a carboxamide group. The absence of the pyrazine ring reduces aromatic stabilization but introduces hydrogen-bonding capabilities, altering its pharmacokinetic profile .

Physicochemical and Metabolic Properties

Key Physicochemical Differences

| Compound | Molecular Formula | Solubility (logP) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 5-(Ethoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid | C₁₁H₁₄N₂O₄ | ~1.2 (estimated) | Not reported | 5‑COOEt, 3‑CH₃, 6‑CH₃, 2‑COOH |

| 3,6-Dimethylpyrazine-2-carboxylic acid | C₇H₈N₂O₂ | ~0.8 | 215–217 | 3‑CH₃, 6‑CH₃, 2‑COOH |

| Ethyl 3,6-dichloro-5-methylpyrazine-2-carboxylate | C₉H₁₀Cl₂N₂O₂ | ~2.5 | Not reported | 3‑Cl, 6‑Cl, 5‑CH₃, 2‑COOEt |

Notes:

- The ethoxycarbonyl group in the target compound increases lipophilicity (higher logP) compared to unsubstituted pyrazinecarboxylic acids, enhancing membrane permeability in biological systems.

- Chlorine substituents in analogs like ethyl 3,6-dichloro-5-methylpyrazine-2-carboxylate further elevate logP but introduce toxicity concerns .

Metabolic Behavior

- 5-(Ethoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid : Predicted to undergo phase I metabolism (hydrolysis of the ethoxycarbonyl group to ‑COOH) and phase II conjugation (sulfation or glucuronidation). However, direct metabolic studies are lacking.

- 3,6-Dimethylpyrazine-2-carboxylic acid : Detected as a dominant phase I metabolite in human urine, with sulfated derivatives (e.g., 5a and 5b) below quantifiable levels, indicating rapid excretion of the parent compound .

Biological Activity

5-(Ethoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid is a compound belonging to the pyrazine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-(Ethoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid has a molecular formula of C12H15N3O4 and a molecular weight of approximately 253.27 g/mol. The compound features an ethoxycarbonyl group and two methyl groups on the pyrazine ring, contributing to its unique chemical reactivity and biological profile.

Antimicrobial Activity

Research indicates that pyrazine derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that 5-(Ethoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid demonstrates activity against various bacterial strains.

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(Ethoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid | Escherichia coli | 0.6% |

| 2,5-Dimethylpyrazine | Staphylococcus aureus | 0.3% |

| 2-Ethyl-3-methylpyrazine | Ralstonia solanacearum | 335 µg/mL |

The compound's effectiveness increases with higher concentrations and prolonged exposure times. For instance, a concentration of 1.2% was found to be bactericidal against E. coli regardless of incubation duration .

The biological activity of 5-(Ethoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism, thereby stunting growth.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrazines can induce oxidative stress in microbial cells, contributing to their antimicrobial effects .

Case Study 1: Antifungal Activity

A study evaluated the antifungal properties of various pyrazines, including 5-(Ethoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid. Results indicated that the compound inhibited the growth of pathogenic fungi such as Candida albicans at concentrations similar to those effective against bacteria .

Case Study 2: Safety and Toxicology

In a safety assessment involving animal models, the LD50 for related compounds was established at approximately 460 mg/kg. While no specific toxicity data for 5-(Ethoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid is available, its structural similarity to other pyrazines suggests a need for careful evaluation in terms of skin and eye irritation potential .

Q & A

Q. What are the optimal synthetic routes for 5-(Ethoxycarbonyl)-3,6-dimethylpyrazine-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation reactions between pyrazine derivatives and ethoxycarbonylating agents. For example, pyrazine-2-carboxylic acid derivatives can react with ethyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents critically affect yield . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use NMR (400 MHz, DMSO-) to confirm methyl group positions (δ 2.3–2.5 ppm) and ethoxycarbonyl protons (δ 1.3–1.4 ppm for CH, δ 4.2–4.4 ppm for OCH) .

- FT-IR: Identify carbonyl stretches (C=O at ~1700 cm) and pyrazine ring vibrations (~1550 cm) .

- Mass Spectrometry (MS): ESI-MS in positive ion mode should show [M+H] peaks matching the molecular formula (CHNO) .

- HPLC: Use reverse-phase C18 columns with UV detection (254 nm) to assess purity and detect impurities like unreacted intermediates .

Q. What in vitro assays are suitable for initial evaluation of its bioactivity?

Methodological Answer:

- Enzyme Inhibition Assays: Screen against kinases or hydrolases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay). IC values can quantify potency .

- Cellular Uptake Studies: Use fluorescently tagged derivatives in cell lines (e.g., HEK293) with confocal microscopy to assess membrane permeability .

- Microbial Growth Inhibition: Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) via broth microdilution (MIC values) .

Advanced Research Questions

Q. How can contradictory data in spectroscopic analysis (e.g., NMR peak splitting) be systematically resolved?

Methodological Answer:

- Variable Temperature NMR: Resolve overlapping peaks by acquiring spectra at elevated temperatures (e.g., 50°C) to reduce rotational barriers .

- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for pyrazine ring protons and methyl groups .

- Isotopic Labeling: Synthesize -labeled ethoxycarbonyl groups to track coupling patterns and confirm assignments .

Q. What strategies optimize derivatization of this compound for specific pharmacological targets?

Methodological Answer:

- Parallel Synthesis: React the carboxylic acid moiety with diverse amines (e.g., benzylamine, piperazine) using EDCI/HOBt coupling to generate amide libraries .

- Click Chemistry: Introduce azide groups via ester hydrolysis, followed by Cu(I)-catalyzed cycloaddition with alkynes for bioconjugation .

- Prodrug Design: Modify the ethoxycarbonyl group to tert-butyl esters for enhanced lipophilicity, followed by enzymatic cleavage studies .

Q. How do substituent modifications (e.g., methyl vs. trifluoromethyl groups) affect biological activity and selectivity?

Methodological Answer:

- SAR Studies: Synthesize analogs with halogens or bulkier substituents at the 3- and 6-positions. Compare logP (via shake-flask method) and cellular activity to correlate hydrophobicity with membrane permeability .

- Computational Docking: Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Methyl groups may enhance van der Waals contacts, while electron-withdrawing groups (e.g., Cl) could polarize binding pockets .

Q. What computational methods predict interactions between this compound and biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Molecular Dynamics (MD): Simulate binding stability in GROMACS using CHARMM force fields. Analyze RMSD and hydrogen bond persistence over 100-ns trajectories .

- Free Energy Perturbation (FEP): Calculate relative binding affinities for methyl vs. ethyl substituents using Schrödinger Suite .

- Pharmacophore Modeling: Develop 3D pharmacophores in MOE to identify critical features (e.g., hydrogen bond acceptors, aromatic rings) for activity .

Q. How should researchers address stability issues under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to 0.1 M HCl/NaOH (25°C, 24 hr) and analyze degradation products via LC-MS. The ethoxycarbonyl group is prone to hydrolysis at pH > 10 .

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (T > 150°C) under nitrogen atmosphere. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.